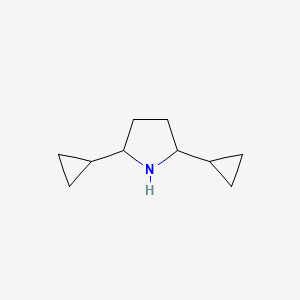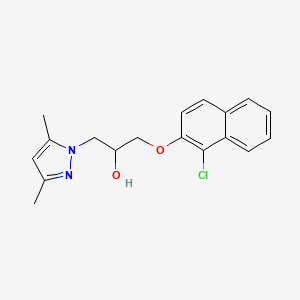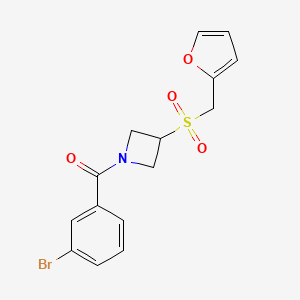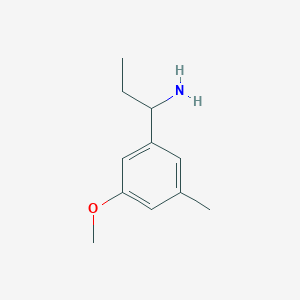
1-(Benzyl(2-hydroxyethyl)amino)-3-(o-tolyloxy)propan-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzyl(2-hydroxyethyl)amino)-3-(o-tolyloxy)propan-2-ol hydrochloride, also known as BTEC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research.
Mechanism of Action
The exact mechanism of action of 1-(Benzyl(2-hydroxyethyl)amino)-3-(o-tolyloxy)propan-2-ol hydrochloride is not fully understood, but it is believed to work by modulating the activity of neurotransmitters such as dopamine and acetylcholine. 1-(Benzyl(2-hydroxyethyl)amino)-3-(o-tolyloxy)propan-2-ol hydrochloride has been shown to increase the release of dopamine and enhance the activity of acetylcholine receptors, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
1-(Benzyl(2-hydroxyethyl)amino)-3-(o-tolyloxy)propan-2-ol hydrochloride has been found to have a number of biochemical and physiological effects. It has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons. 1-(Benzyl(2-hydroxyethyl)amino)-3-(o-tolyloxy)propan-2-ol hydrochloride has also been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(Benzyl(2-hydroxyethyl)amino)-3-(o-tolyloxy)propan-2-ol hydrochloride in lab experiments is its specificity for certain neurotransmitters, which allows researchers to target specific pathways and receptors. Additionally, 1-(Benzyl(2-hydroxyethyl)amino)-3-(o-tolyloxy)propan-2-ol hydrochloride has low toxicity and is relatively easy to synthesize. However, one limitation of using 1-(Benzyl(2-hydroxyethyl)amino)-3-(o-tolyloxy)propan-2-ol hydrochloride is its limited solubility, which can make it difficult to administer in certain experiments.
Future Directions
There are several potential future directions for research on 1-(Benzyl(2-hydroxyethyl)amino)-3-(o-tolyloxy)propan-2-ol hydrochloride. One area of interest is its potential use in the treatment of neurodegenerative diseases, particularly Alzheimer's and Parkinson's. Additionally, 1-(Benzyl(2-hydroxyethyl)amino)-3-(o-tolyloxy)propan-2-ol hydrochloride may have applications in the treatment of depression and other mood disorders. Further research is needed to fully understand the mechanism of action of 1-(Benzyl(2-hydroxyethyl)amino)-3-(o-tolyloxy)propan-2-ol hydrochloride and its potential therapeutic applications.
Synthesis Methods
1-(Benzyl(2-hydroxyethyl)amino)-3-(o-tolyloxy)propan-2-ol hydrochloride can be synthesized through a multistep process, starting with the reaction of benzylamine with epichlorohydrin to form N-benzyl-2-chloroethylamine. This intermediate is then reacted with 2-hydroxyethylamine to form N-benzyl-2-(2-hydroxyethyl)ethylamine. Finally, this compound is reacted with o-tolyl chloromethyl ether to form 1-(Benzyl(2-hydroxyethyl)amino)-3-(o-tolyloxy)propan-2-ol hydrochloride hydrochloride.
Scientific Research Applications
1-(Benzyl(2-hydroxyethyl)amino)-3-(o-tolyloxy)propan-2-ol hydrochloride has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects and can enhance cognitive function. Additionally, 1-(Benzyl(2-hydroxyethyl)amino)-3-(o-tolyloxy)propan-2-ol hydrochloride has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
1-[benzyl(2-hydroxyethyl)amino]-3-(2-methylphenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3.ClH/c1-16-7-5-6-10-19(16)23-15-18(22)14-20(11-12-21)13-17-8-3-2-4-9-17;/h2-10,18,21-22H,11-15H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVGAYJFQBFRFCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(CN(CCO)CC2=CC=CC=C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24816244 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(Benzyl(2-hydroxyethyl)amino)-3-(o-tolyloxy)propan-2-ol hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-tert-butyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide](/img/structure/B2782647.png)

![N-{[3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2782650.png)

![Methyl 4-methoxy-3-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]sulfamoyl}benzoate](/img/structure/B2782653.png)
![5-methyl-N-(3-(trifluoromethyl)phenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2782656.png)
![N-(2-fluorophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2782657.png)
![5-(3-Bromophenyl)-4-chlorothieno[2,3-d]pyrimidine](/img/structure/B2782659.png)
![6-chloro-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide](/img/structure/B2782660.png)


